5-Bromo-6-chloro-3-nitropyridin-2-amine
Overview
Description
5-Bromo-6-chloro-3-nitropyridin-2-amine is a chemical compound with the molecular formula C5H3BrClN3O2 and a molecular weight of 252.45 g/mol . It is a solid substance that is typically stored in a dark place under an inert atmosphere at room temperature . This compound is used in various fields, including organic synthesis and pharmaceutical research.
Preparation Methods
The synthesis of 5-Bromo-6-chloro-3-nitropyridin-2-amine can be achieved through several methods. One common approach involves the bromination and chlorination of 3-nitropyridin-2-amine. The reaction typically uses reagents such as N-bromosuccinimide (NBS) and thionyl chloride (SOCl2) under controlled conditions . Industrial production methods may involve large-scale bromination and chlorination processes, ensuring high purity and yield.
Chemical Reactions Analysis
5-Bromo-6-chloro-3-nitropyridin-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the bromine or chlorine atoms are replaced by other nucleophiles.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).
Oxidation Reactions: The compound can undergo oxidation reactions, where the nitro group is further oxidized to form different functional groups.
Common reagents used in these reactions include N-bromosuccinimide (NBS), thionyl chloride (SOCl2), hydrogen gas (H2), and palladium on carbon (Pd/C). Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
5-Bromo-6-chloro-3-nitropyridin-2-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-Bromo-6-chloro-3-nitropyridin-2-amine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. For example, it may inhibit the activity of specific kinases, leading to changes in cellular signaling pathways . The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
5-Bromo-6-chloro-3-nitropyridin-2-amine can be compared with other similar compounds, such as:
5-Bromo-N-methyl-3-nitropyridin-2-amine: This compound has a similar structure but with a methyl group attached to the nitrogen atom.
2-Amino-3-bromo-5-nitropyridine: This compound has a similar pyridine ring structure but with different substituents.
5-Bromo-2-hydroxy-3-nitropyridine: This compound has a hydroxyl group instead of an amino group.
The uniqueness of this compound lies in its specific combination of bromine, chlorine, and nitro groups, which confer distinct chemical properties and reactivity.
Properties
IUPAC Name |
5-bromo-6-chloro-3-nitropyridin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BrClN3O2/c6-2-1-3(10(11)12)5(8)9-4(2)7/h1H,(H2,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXEAEDQQTTWJBE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NC(=C1Br)Cl)N)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BrClN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40743883 | |
Record name | 5-Bromo-6-chloro-3-nitropyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40743883 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.45 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1335057-22-1 | |
Record name | 5-Bromo-6-chloro-3-nitropyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40743883 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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